molecular formula C21H24ClN2O5P B11414080 Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11414080
M. Wt: 450.8 g/mol
InChI Key: MHPKBPJDBYVDIL-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with chlorophenyl and methoxyphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Phosphonate Compounds: Molecules containing phosphonate groups with varying organic frameworks.

    Chlorophenyl and Methoxyphenyl Compounds: Derivatives with similar aromatic substitutions but different core structures.

The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN2O5P

Molecular Weight

450.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24ClN2O5P/c1-26-18-10-6-15(7-11-18)12-13-23-20-21(30(25,27-2)28-3)24-19(29-20)14-16-4-8-17(22)9-5-16/h4-11,23H,12-14H2,1-3H3

InChI Key

MHPKBPJDBYVDIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC

Origin of Product

United States

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